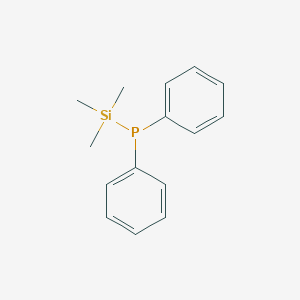

Diphenyl(trimethylsilyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVGNUJAAOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169128 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17154-34-6 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diphenylphosphino)trimetylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl(trimethylsilyl)phosphine chemical properties

An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Properties, Reactivity, and Applications

Introduction

This compound, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus reagent that has become an invaluable tool for researchers in organic synthesis, organometallic chemistry, and materials science. As a member of the silylphosphine family, its utility is primarily derived from the reactivity of the phosphorus-silicon (P-Si) bond. This bond is readily cleaved, making the compound an excellent and convenient precursor for the diphenylphosphino moiety [(C₆H₅)₂P-], which can be transferred to a wide range of electrophilic substrates. Compared to using highly reactive and often pyrophoric reagents like lithium diphenylphosphide or diphenylphosphine itself, this compound offers a more manageable and "user-friendly" alternative for introducing the diphenylphosphino group.[1]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a focus on the mechanistic principles that govern its utility. It is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in research and development.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature with physical properties that necessitate careful handling, particularly its flammability.[2]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉PSi | [3] |

| Molecular Weight | 258.37 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Boiling Point | 119-120 °C at 0.2 mmHg | [2] |

| Refractive Index (n20/D) | 1.603 | [2] |

| Flash Point | 10 °C (50 °F) - closed cup |

Structural and Spectroscopic Data

The key structural feature is the P-Si bond, which has a typical length in the range of 2.24-2.25 Å in related silylphosphines.[4] This bond is weaker than a P-C or Si-C bond, contributing to its chemical lability.

| Spectrum Type | Key Features and Typical Chemical Shifts (δ) |

| ¹H NMR | Phenyl protons (C₆H₅): multiplet in the range of δ 7.0-7.5 ppm. Trimethylsilyl protons (Si(CH₃)₃): singlet around δ 0.3 ppm, often showing coupling to the ³¹P nucleus. |

| ³¹P NMR | A single resonance typically observed in the high-field region, around δ -251 ppm for the related tris(trimethylsilyl)phosphine.[5] |

| ¹³C NMR | Phenyl carbons: multiple signals in the aromatic region (δ 120-140 ppm). Trimethylsilyl carbons: a single signal in the aliphatic region. |

| FT-IR | Characteristic absorptions for P-Si, Si-C, and aromatic C-H bonds. |

Spectroscopic data for this compound is available from various databases.[3][6][7]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride. This method relies on the nucleophilic substitution at the silicon center by the phosphide anion.

General Synthetic Workflow

The synthesis can be visualized as a two-step process, often performed in a single pot: first, the generation of the diphenylphosphide anion, followed by its reaction with the silylating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

CAUTION: This reaction must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Alkyllithium reagents are pyrophoric, and the product is flammable and air/moisture sensitive.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.

-

Reagent Preparation: In the flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).

-

Phosphide Generation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution via the dropping funnel. The solution will typically develop a deep orange or red color, indicating the formation of the lithium diphenylphosphide anion. Allow the mixture to stir at this temperature for 30 minutes.

-

Silylation: Slowly add one equivalent of trimethylsilyl chloride to the cooled solution. The color of the solution will fade as the reaction proceeds.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a clear liquid.[2]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the cleavage of the P-Si bond. It serves as a convenient and storable source of the nucleophilic diphenylphosphide anion.

Role as a Diphenylphosphide Anion Synthon

The P-Si bond is polarized towards the phosphorus atom, making it susceptible to attack by both electrophiles and nucleophiles. This allows this compound to act as a synthetic equivalent (a "synthon") for the Ph₂P⁻ anion, which is otherwise generated from more hazardous reagents.

Reactions with Electrophiles

This is the most common application. The phosphorus atom acts as a nucleophile, attacking an electrophilic center and displacing the trimethylsilyl group, which is typically captured by a nucleophilic species.

Caption: General mechanism for the reaction with an electrophile (E-Nu).

Protocol: Synthesis of a Tertiary Phosphine

-

Under an inert atmosphere, dissolve this compound in an anhydrous solvent like THF.

-

Add one equivalent of an alkyl halide (e.g., benzyl bromide).

-

Stir the reaction at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the new tertiary phosphine signal.

-

Upon completion, the volatile byproduct (trimethylsilyl bromide) and the solvent can be removed under vacuum to yield the crude tertiary phosphine, which can be further purified if necessary. This reaction provides a straightforward route to various phosphine ligands.[8]

Reactions with Protic Reagents

The P-Si bond is sensitive to moisture and alcohols. Protic reagents readily cleave the bond to generate diphenylphosphine (Ph₂PH) and a silylated byproduct. This reactivity underscores the need for anhydrous handling conditions.

Reaction: (C₆H₅)₂PSi(CH₃)₃ + R-OH → (C₆H₅)₂PH + (CH₃)₃Si-OR

This reaction can be a convenient in situ method for generating diphenylphosphine for subsequent reactions if desired.

Applications in Modern Synthesis

The unique reactivity of this compound makes it a valuable reagent in catalysis, drug discovery, and materials science.

Precursor to Phosphine Ligands for Catalysis

Phosphine ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts.[9] this compound is an excellent starting material for synthesizing a wide array of tertiary phosphine ligands. Its applications are prominent in various cross-coupling reactions.[10]

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Negishi Coupling

-

Stille Coupling

The ability to easily synthesize custom phosphine ligands from this reagent allows for the fine-tuning of catalyst performance for specific transformations, a key strategy in modern drug development and fine chemical synthesis.[11][12]

Caption: Role as a precursor to ligands for catalytic cycles.

Safe Handling and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Information

| Hazard Type | GHS Classification | Precautionary Codes |

| Physical | Highly Flammable Liquid and Vapor (Category 2) | H225 |

| Health | Suspected of causing cancer, Causes skin/eye irritation, May cause respiratory irritation | H315, H319, H335, H351 |

| Safety | Keep away from heat/sparks/open flames. Use non-sparking tools. Handle under inert gas. | P210, P233, P242, P280 |

Data sourced from aggregated GHS information and supplier safety data sheets.[3]

Handling and Storage Protocol

-

Inert Atmosphere: Always handle this compound under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable liquids.[13][14]

-

Quenching and Disposal: Unused or waste material must be quenched carefully. Dilute the reagent with an inert, high-boiling solvent (e.g., toluene). Slowly add a less reactive alcohol like isopropanol while cooling the mixture. Once the reaction subsides, a more reactive alcohol like ethanol can be added, followed by water. Dispose of the resulting waste in accordance with local regulations.[1]

Conclusion

This compound is a powerful and versatile reagent whose value lies in the controlled reactivity of its P-Si bond. It provides a safer and more convenient route to the diphenylphosphide moiety compared to traditional organometallic precursors. Its primary application as a starting material for the synthesis of tertiary phosphine ligands makes it a cornerstone reagent in the development of advanced catalysts for cross-coupling reactions, which are fundamental to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- PubChem. This compound.

- Cole-Parmer. Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. [Link]

- MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry. [Link]

- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)PHOSPHINE. [Link]

- RWTH Publications. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. [Link]

- PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine. [Link]

- LookChem. Cas 17154-34-6,this compound. [Link]

- ResearchGate. This compound and Dimethyl(trimethylsilyl)‐phosphine. Inorganic Syntheses. [Link]

- SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

- ACS Publications. Silylphosphanes: Developments in Phosphorus Chemistry. Chemical Reviews. [Link]

- ResearchGate.

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

- PrepChem.com. Synthesis of diphenyl phosphine. [Link]

- ResearchGate. (2016). New synthesis of trimethylsilyl diphenylphosphinite. [Link]

- RSC Publishing. P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine and tetrasilyldiphosphine from ab initio MO calculations. Journal of the Chemical Society, Dalton Transactions. [Link]

- ACS Publications. Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines. Inorganic Chemistry. [Link]

- RSC Publishing. Molecular structures of silylphosphine, silylmethylphosphine, and silyldimethylphosphine: an electron diffraction study. Journal of the Chemical Society, Dalton Transactions. [Link]

- ACS Publications. Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. [Link]

- Inorganic Syntheses. TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE· BIS-(TETRAHYDROFURAN). [Link]

- ProChem, Inc. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phosphine Ligands: Enhancing Catalysis with Diphenyl-2-pyridylphosphine. [Link]

- ACS Publications. Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines. Inorganic Chemistry. [Link]

- YouTube. (2021). Synthesis of Tris(trimethylsilyl)

- PubMed Central. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. [Link]

- ResearchGate. (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... [Link]

- ACS Publications. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. [Link]

- ResearchGate. (2016). Spontaneous Si-C Bond Cleavage in (TriphosSi)-Nickel Complexes. [Link]

- ResearchGate. C–P vs C–H Bond Cleavage of Triphenylphosphine at Platinum(0): Mechanism of Formation, Reactivity, Redox Chemistry, and NMR Chemical Shift Calculations of a μ-Phosphanido Diplatinum(II)

- ResearchGate. Cleavage of the Au−P Bond in Au-Substituted Phosphines. [Link]

- ACS Publications. The Reaction of Triphenylphosphine Oxide with Alkyllithium and Grignard Reagents. Journal of the American Chemical Society. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound technical grade 17154-34-6 [sigmaaldrich.com]

- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular structures of silylphosphine, silylmethylphosphine, and silyldimethylphosphine: an electron diffraction study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 10. This compound technical grade 17154-34-6 [sigmaaldrich.com]

- 11. Cas 17154-34-6,this compound | lookchem [lookchem.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Diphenyl(trimethylsilyl)phosphine CAS number 17154-34-6

The ability to easily generate tertiary phosphines makes this compound an indispensable tool in the development of ligands for homogeneous catalysis. [16]The properties of a metal catalyst are finely tuned by the steric and electronic nature of its phosphine ligands. [17]By reacting this compound with various functionalized alkyl halides or epoxides, a diverse library of phosphine ligands can be synthesized, enabling the optimization of catalytic processes critical to drug development and fine chemical synthesis. [2]

References

- This compound | C15H19PSi | CID 140190.

- Preparation of Trimethylsilylethyl Diphenyl Phosphine. PrepChem.com. [Link]

- GHS 11 (Rev.11) SDS Word 下载CAS: 17154-34-6 Name: (Diphenylphosphino)trimetylsilanethis compound. XiXisys. [Link]

- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. [Link]

- This compound and Dimethyl(trimethylsilyl)‐phosphine.

- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. [Link]

- Cas 17154-34-6,this compound. LookChem. [Link]

- New synthesis of trimethylsilyl diphenylphosphinite.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

- Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

- SUPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

- Triphenylphosphine oxide enabled synthesis of alkyl halides and esters....

- NMR Spectroscopy :: 31P NMR Chemical Shifts.

- Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide.

- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. PMC, NIH. [Link]

- Phosphine Catalysis of Allenes with Electrophiles. PMC, NIH. [Link]

- PS-Triphenylphosphine. Biotage. [Link]

- How Bulky Can a Phosphine Ligand Be?. ChemistryViews. [Link]

- P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table.

- TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS-(TETRAHYDROFURAN). [Link]

- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. Dr Andryj Borys, YouTube. [Link]

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction.

- Tetramethylphosphinane as a new secondary phosphine synthon. PMC, NIH. [Link]

- Reactions of Epoxides | Organic Chemistry Lessons. Total Organic Chemistry, YouTube. [Link]

- Wittig reaction. Name-Reaction.com. [Link]

- Ring Opening of Epoxides by Strong Nucleophiles. The Organic Chemistry Tutor, YouTube. [Link]

- The Reactions of Tris(Trimethylsilyl)Methyl Lithium with Some Epoxides.

Sources

- 1. CAS 17154-34-6: this compound [cymitquimica.com]

- 2. Cas 17154-34-6,this compound | lookchem [lookchem.com]

- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of Diphenyl(trimethylsilyl)phosphine (DPTSP), a versatile organophosphorus reagent. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanistic behavior, and practical applications, with a focus on providing field-proven insights and robust, validated protocols.

Core Compound Profile and Physicochemical Properties

This compound, systematically named diphenyl(trimethylsilyl)phosphane, is a valuable synthetic intermediate widely used in organic and organometallic chemistry.[1][2] Its utility stems from the polarized and labile Phosphorus-Silicon (P-Si) bond, which allows it to serve as a stable, manageable precursor to the highly reactive diphenylphosphide anion.[3] This characteristic makes it a superior alternative to alkali metal phosphides (e.g., LiPPh₂) in many applications, offering improved solubility in organic solvents and enhanced safety and handling.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 258.37 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₉PSi | [1][2] |

| CAS Number | 17154-34-6 | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Boiling Point | 119-120 °C at 0.2 mmHg | [2] |

| Refractive Index | n20/D 1.603 | |

| Flash Point | 10 °C (50 °F) - closed cup | [2] |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of DPTSP.

-

³¹P NMR: The phosphorus nucleus exhibits a characteristic chemical shift. While specific values can vary with solvent, they are typically found in the region expected for tertiary phosphines.

-

¹H NMR: The proton NMR spectrum will show a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group and multiplets in the aromatic region for the ten protons of the two phenyl groups.[1][4]

Synthesis of this compound

The most common and reliable laboratory synthesis involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride (TMSCl). This procedure requires stringent anhydrous and anaerobic conditions due to the high reactivity and air-sensitivity of the phosphide intermediate.

Workflow for Laboratory Synthesis of DPTSP

Caption: General workflow for the synthesis of DPTSP.

Detailed Experimental Protocol: Synthesis from Diphenylphosphine

This protocol describes a self-validating system for producing high-purity DPTSP. The causality for each step is explained to ensure both success and safety.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

Procedure:

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Causality: Diphenylphosphine and its lithium salt are highly susceptible to oxidation. An inert atmosphere is critical to prevent the formation of diphenylphosphine oxide and other byproducts.[3]

-

-

Reagent Addition: Charge the flask with diphenylphosphine followed by anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Add n-butyllithium solution dropwise via the dropping funnel to the stirred solution. A color change (typically to orange or red) should be observed, indicating the formation of the lithium diphenylphosphide (LiPPh₂) anion. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Causality: n-BuLi is a strong base that quantitatively deprotonates diphenylphosphine to form the nucleophilic phosphide.[3] The low temperature controls the exothermic reaction.

-

-

Silylation: Cool the solution back to 0 °C and add trimethylsilyl chloride dropwise. The characteristic color of the phosphide anion should fade as it is consumed. Upon completion, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Causality: The LiPPh₂ anion acts as a potent nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion to form the P-Si bond.

-

-

Workup and Isolation: Remove the solvent (THF and hexanes) under reduced pressure. Add anhydrous hexanes to the residue to precipitate the lithium chloride (LiCl) byproduct. Filter the mixture under an inert atmosphere using a cannula or a filter frit.

-

Causality: DPTSP is soluble in hexanes, while the inorganic salt LiCl is not. This allows for a straightforward separation.

-

-

Purification: The filtrate contains the crude product. For high-purity DPTSP, the hexanes are removed in vacuo, and the resulting oil is purified by vacuum distillation.

-

Causality: Distillation separates the desired product from non-volatile impurities and any remaining starting materials.

-

Core Reactivity and Mechanistic Insights

The synthetic utility of DPTSP is dominated by the reactivity of its P-Si bond. This bond can be cleaved by various reagents, effectively releasing a "Ph₂P⁻" synthon.

Nucleophilic Cleavage of the P-Si Bond

The P-Si bond is readily cleaved by nucleophiles, most notably alkoxides and water/alcohols. For example, treatment with methanol (MeOH) quantitatively yields diphenylphosphine and methoxytrimethylsilane. This reaction is often used to indirectly generate diphenylphosphine in situ.

Caption: Core reactivity pathways of this compound.

Use as a Diphenylphosphide Equivalent

DPTSP reacts with alkyl halides to form tertiary phosphines. This reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. The trimethylsilyl group is transferred to the leaving halide, forming a volatile silyl halide byproduct, which drives the reaction forward. This method avoids the use of highly basic and pyrophoric reagents like LiPPh₂.[5]

This reactivity is central to its application in synthesizing custom phosphine ligands, which are crucial components of catalysts used in drug synthesis and fine chemical production.[6]

Applications in Drug Development and Organic Synthesis

The unique reactivity of DPTSP makes it an indispensable tool for constructing complex molecules.

-

Synthesis of Phosphine Ligands: As detailed above, DPTSP is a key reagent for synthesizing chiral and achiral phosphine ligands for transition-metal catalysis. These catalysts are used in asymmetric hydrogenation, cross-coupling reactions (e.g., Suzuki, Heck), and hydroformylation, all of which are cornerstone reactions in modern pharmaceutical manufacturing.[5][6]

-

Phosphorus Ylide Generation: In some contexts, DPTSP can be used in Wittig-type reactions. Cleavage of the P-Si bond followed by quaternization and deprotonation can lead to the formation of phosphorus ylides for olefination reactions.[7]

-

Nucleophilic Phosphination: DPTSP serves as an excellent reagent for introducing a diphenylphosphino group onto a molecule. For example, it can react with epoxides or α,β-unsaturated carbonyl compounds (Michael addition) to create functionalized phosphines, which are versatile intermediates for further elaboration into drug scaffolds.

Safety, Handling, and Storage

As a senior scientist, it is imperative to stress the stringent safety protocols required when handling this reagent.

Primary Hazards:

-

Flammability: DPTSP is a highly flammable liquid with a low flash point.[1] It must be kept away from all ignition sources.

-

Air and Moisture Sensitivity: The P-Si bond is sensitive to moisture, and the phosphine moiety is susceptible to air oxidation.[8]

-

Toxicity: While specific toxicity data for DPTSP is limited, organophosphorus compounds should generally be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.[8][9]

Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Use standard inert atmosphere techniques (Schlenk line or glovebox) for all transfers and reactions.

-

Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8]

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and sources of ignition.[8]

Conclusion

This compound is a powerful and versatile reagent whose value lies in its ability to act as a stable and convenient source of the diphenylphosphide nucleophile. Its applications in the synthesis of specialized phosphine ligands and complex organic molecules make it a critical tool for researchers in academia and industry, particularly within the field of drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140190, this compound.

- Gimbert, Y., & Lemaire, M. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 108.

- Cheméo (n.d.). This compound.

- Wikipedia contributors (2023). Triphenylphosphine. In Wikipedia, The Free Encyclopedia.

- PrepChem (2020). Preparation of Trimethylsilylethyl Diphenyl Phosphine.

- ResearchGate (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine.

- SpectraBase (n.d.). This compound.

- NIST (n.d.). Phosphine, tris[4-(trimethylsilyl)phenyl]-. In NIST Chemistry WebBook.

- LookChem (n.d.). Cas 17154-34-6,this compound.

- American Chemical Society (n.d.). Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. (Note: This is a representative citation; a specific article would be cited in practice).

- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications.

- The Royal Society of Chemistry (2017). Supporting Information for: [Article Title]. Retrieved from [Link].

- The Royal Society of Chemistry (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link].

- ResearchGate (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines.

Sources

- 1. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Cas 17154-34-6,this compound | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Diphenyl(trimethylsilyl)phosphine structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Diphenyl(trimethylsilyl)phosphine

Abstract

This compound, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus compound widely employed in synthetic chemistry. This guide provides a detailed examination of its molecular structure, the nuanced nature of its chemical bonding, and the interplay between its steric and electronic properties. We will explore the pivotal phosphorus-silicon (P-Si) bond, analyzing its polarity, length, and reactivity in contrast to its phosphorus-carbon (P-C) linkages. This analysis is supported by spectroscopic data, principles of molecular geometry, and insights from computational studies. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of the title compound, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

This compound is a key member of the silylphosphine family of reagents, valued for its unique reactivity profile that bridges organophosphorus and organosilicon chemistry.[1] With the chemical formula C₁₅H₁₉PSi and a molecular weight of 258.37 g/mol , it is recognized by its CAS Registry Number 17154-34-6.[2][3] This compound serves as an important precursor for the formation of phosphorus-carbon bonds and as a ligand in transition metal catalysis.[1][4] Its utility stems from the strategic placement of three distinct functional groups on the central phosphorus atom: two phenyl rings and one trimethylsilyl (TMS) group. This arrangement imparts a balance of steric bulk and electronic characteristics that dictates its structure and chemical behavior. Understanding the fundamental principles of its structure and bonding is crucial for its effective application in complex synthetic challenges.

| Property | Value | Source |

| IUPAC Name | diphenyl(trimethylsilyl)phosphane | [3] |

| CAS Number | 17154-34-6 | [2] |

| Molecular Formula | C₁₅H₁₉PSi | [2] |

| Molecular Weight | 258.37 g/mol | [3][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 119-120 °C at 0.2 mmHg | [5] |

| Density | 1.009 g/mL at 25 °C | [5] |

Molecular Structure and Geometry

The molecular architecture of this compound is centered around a trivalent phosphorus atom. The geometry is fundamentally pyramidal, consistent with VSEPR theory for an AX₃E₁ system, where the phosphorus lone pair occupies one vertex of a distorted tetrahedron. The substituents—two phenyl groups and a trimethylsilyl group—are covalently bonded to the phosphorus center.

-

P-Si Bond Length: Based on ab initio calculations for the parent silylphosphine (H₃Si-PH₂), a typical P-Si single bond length is approximately 2.25 Å.[6] This is significantly longer than a P-C bond (≈1.84 Å) or a Si-C bond (≈1.88 Å), reflecting the larger atomic radii of both silicon and phosphorus.

-

P-C Bond Length: The P-C bonds to the phenyl rings are expected to be in the typical range for triarylphosphines, around 1.83-1.85 Å.

-

Bond Angles: The C-P-C and Si-P-C bond angles are anticipated to be larger than the 93.6° angle in phosphine (PH₃) but smaller than the ideal tetrahedral angle of 109.5°. The steric bulk of the TMS and phenyl groups forces these angles to widen to minimize van der Waals strain. In sterically crowded phosphines, these angles can approach and even exceed 110°.[7]

The trimethylsilyl group, with its freely rotating methyl groups, and the two phenyl rings create a sterically demanding environment around the phosphorus atom. This "remote steric hindrance" is a critical feature that influences its coordination chemistry, often favoring the formation of less-crowded metal complexes and influencing the selectivity of catalytic reactions.[8]

Analysis of Chemical Bonding

The chemical properties of this compound are a direct consequence of the nature of its covalent bonds, particularly the unique P-Si bond.

The Phosphorus-Silicon (P-Si) Bond

The P-Si bond is the most reactive and synthetically important linkage in the molecule. Its characteristics are defined by:

-

Polarity: Based on the Pauling scale, the electronegativity of phosphorus (2.19) is slightly higher than that of silicon (1.90).[9] This results in a bond with a degree of polar character, polarized as Pᵟ⁻-Siᵟ⁺. This polarization makes the silicon atom susceptible to nucleophilic attack and the phosphorus atom a target for electrophiles.

-

Bond Strength: The P-Si bond is weaker than a typical P-C or Si-C bond, contributing to its facile cleavage in chemical reactions. This lower bond energy is a key driver for its use as a phosphinating agent, where the formation of stronger Si-O or Si-halogen bonds provides the thermodynamic driving force for the reaction.[1]

-

pπ-dπ Interaction: A classical, though debated, concept in main group chemistry is the potential for pπ-dπ back-bonding. This model suggests that the lone pair on the phosphorus atom (in a p-orbital) can donate electron density into the empty, energetically accessible 3d-orbitals of the silicon atom. While the extent of this interaction is a subject of theoretical discussion, it is often invoked to explain subtle effects on bond lengths and the electronic properties of silylphosphines.

Electronic and Steric Effects of Substituents

The overall reactivity of the phosphorus center is modulated by the combined electronic and steric influences of its substituents.[10]

-

Electronic Effects: The trimethylsilyl group is generally considered to be a weak σ-donor, slightly increasing the electron density on the phosphorus atom compared to a hydrogen atom. The phenyl groups are primarily σ-withdrawing due to the sp²-hybridization of the attached carbon, but they can also participate in π-interactions. The net effect is a phosphorus atom with a highly accessible, nucleophilic lone pair.

-

Steric Effects: As previously mentioned, the steric bulk of the TMS and phenyl groups shields the phosphorus lone pair. This hindrance can prevent reactions with sterically demanding electrophiles and influences the coordination number and geometry when it acts as a ligand in metal complexes.[11]

Spectroscopic and Analytical Characterization

The structure of this compound is routinely confirmed using a combination of spectroscopic techniques, most notably NMR.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is the most direct method for characterizing phosphines. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. For this compound, the ³¹P chemical shift provides a unique signature that confirms its identity and purity. While values can vary slightly with solvent, the signal is typically observed in a distinct region for silylphosphines.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides complementary structural information. It will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (-(Si(CH₃)₃)) and a series of multiplets in the aromatic region for the ten protons of the two phenyl rings.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure, yielding precise bond lengths and angles.[12] Although a structure for the title compound was not found in this review, analysis of closely related molecules, such as tris(2-(trimethylsilyl)phenyl)phosphine, reveals how TMS groups significantly increase C-P-C angles due to steric pressure.[7][13]

-

Computational Chemistry: Methods like Density Functional Theory (DFT) are powerful tools for modeling the structure and electronic properties of molecules like this compound.[14] These calculations can predict geometric parameters (bond lengths, angles), analyze molecular orbitals, and help rationalize observed reactivity, providing insights that complement experimental data.[6][15]

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis via the reaction of lithium diphenylphosphide with chlorotrimethylsilane.

Causality: This method is effective because the highly nucleophilic diphenylphosphide anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane. The formation of stable lithium chloride provides a strong thermodynamic driving force for the reaction. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) as organophosphines and their alkali metal salts are highly sensitive to air and moisture.

Methodology:

-

Preparation of Lithium Diphenylphosphide:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add diphenylphosphine (1.0 eq).

-

Dissolve the diphenylphosphine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the phosphide anion.

-

Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the freshly prepared solution of lithium diphenylphosphide back down to 0 °C.

-

Slowly add chlorotrimethylsilane (1.1 eq) dropwise. The color of the solution will typically fade to a pale yellow or colorless state as the reaction proceeds.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Workup and Purification:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add anhydrous pentane or hexane to the residue to precipitate the lithium chloride salt.

-

Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere to remove the salt.

-

Wash the solid residue with additional anhydrous pentane.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the resulting liquid by vacuum distillation to obtain pure this compound.[5]

-

Characterization by ³¹P NMR Spectroscopy

Causality: This technique provides a rapid and definitive confirmation of product formation and purity, as the ³¹P chemical shift is unique to the target molecule's electronic structure.

Methodology:

-

Sample Preparation: Under an inert atmosphere, dissolve a small amount (approx. 10-20 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is typically used as a reference (δ = 0.0 ppm).

-

Data Analysis: The successful synthesis of this compound will be confirmed by the presence of a single sharp peak in the expected chemical shift region. The absence of signals corresponding to the starting diphenylphosphine (approx. δ = -41 ppm) or diphenylphosphine oxide (approx. δ = +23 ppm) indicates high purity.

Conclusion

This compound is a molecule whose utility is fundamentally governed by its unique structural and bonding characteristics. The pyramidal geometry at the phosphorus center, combined with the significant steric influence of its phenyl and trimethylsilyl substituents, creates a distinct chemical environment. The polarized, relatively weak P-Si bond is the cornerstone of its reactivity, enabling its use as an effective phosphinating agent. A thorough understanding of these principles, verified through spectroscopic and analytical methods, allows researchers to harness the full potential of this important reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4]

References

[2] National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available from: [Link]

[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 140190, this compound. Available from: [Link]

[1] Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. Chemical Record, 9(4), 236-45. Available from: [Link]

[16] Fritz, G. (2009). This compound and Dimethyl(trimethylsilyl)‐phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

[17] Kawashima, T., Mitsuda, N., & Inamoto, N. (1983). The Reaction of Diphenyl(trimethylsilylmethyl)phosphine with Carbonyl Compounds in the Presence of Fluorides. Bulletin of the Chemical Society of Japan, 56(6), 1743-1746. Available from: [Link]

[18] Wiley-VCH GmbH. This compound - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

[19] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(5). Available from: [Link]

[6] Schlegel, H. B., & Sosa, C. (1996). Structures and Energetics of Some Silicon-Phosphorus Compounds: SiHmPHn, SiHmPHnSiHo, and (SiH3)3P. The Journal of Physical Chemistry, 100(33), 13613-13621. Available from: [Link]

[4] LookChem. Cas 17154-34-6, this compound. Available from: [Link]

[20] Parshall, G. W. (1966). Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society, 88(4), 700-705. Available from: [Link]

[21] Cheméo. This compound. Available from: [Link]

[22] Morgalyuk, V. P., Strelkova, T. V., Nifant'ev, E. E., & Brel, V. K. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications, 26(5), 397-398. Available from: [Link]

[13] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(5), e202103555. Available from: [Link]

[9] Wikipedia. Phosphasilene. Available from: [Link]

[23] The Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) Alkyl Complexes: The Effect of the Ancillary Ligand on Stability and Mechanism of Decomposition. Available from: [Link]

[24] Ur-Rehman, A. (2016). Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. University of California, San Diego. Available from: [Link]

[15] Schmidt, M. W., Gordon, M. S., & Boatz, J. A. (1985). Studies of silicon-phosphorus bonding. Organometallics, 4(10), 4535-4542. Available from: [Link]

[7] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry, 28(5), e202103555. Available from: [Link]

[11] ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. Available from: [Link]

[8] Carrow, B. P., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(1), 24-31. Available from: [Link]

van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 5-16. Available from: [Link]

[25] PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine. Available from: [Link]

[10] Al-Jibori, S. A. (2011). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. Available from: [Link]

[26] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 11(30), 7856-7863. Available from: [Link]

[27] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 11(30), 7856–7863. Available from: [Link]

[28] Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573-1578. Available from: [Link]

[29] The Royal Society of Chemistry. (2015). Supplementary Information for: Deuteration of phosphines by RuNPs@PVP catalyst. Available from: [Link]

[12] Wikipedia. X-ray crystallography. Available from: [Link]

[14] Al-Hamdani, A. A. S., et al. (2022). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules, 27(15), 4883. Available from: [Link]

Sources

- 1. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 17154-34-6,this compound | lookchem [lookchem.com]

- 5. This compound technical grade 17154-34-6 [sigmaaldrich.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphasilene - Wikipedia [en.wikipedia.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands | MDPI [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. spectrabase.com [spectrabase.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemeo.com [chemeo.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. brocku.scholaris.ca [brocku.scholaris.ca]

- 25. prepchem.com [prepchem.com]

- 26. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. rsc.org [rsc.org]

Synthesis of Diphenyl(trimethylsilyl)phosphine: A Technical Guide for Advanced Practitioners

Abstract

Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a pivotal reagent in synthetic chemistry, valued for its role as a nucleophilic diphenylphosphide anion equivalent and as a precursor to complex phosphine ligands. Its air- and moisture-sensitivity necessitates meticulous handling and synthetic design. This guide provides an in-depth exploration of the principal synthetic methodologies for preparing this reagent. It emphasizes the causality behind procedural choices, offers detailed experimental protocols, and addresses common challenges. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of its synthesis, grounded in authoritative literature.

Introduction: The Synthetic Utility of this compound

This compound is a versatile organophosphorus compound that serves as a cornerstone reagent in modern organic and organometallic synthesis.[1] Its primary utility lies in its function as a synthetic equivalent of the diphenylphosphide anion (PPh₂⁻). The trimethylsilyl group acts as a stable, lipophilic protecting group for the phosphine, rendering the molecule less reactive and easier to handle than its highly basic and pyrophoric alkali metal phosphide counterparts (e.g., LiPPh₂ or NaPPh₂).

The P-Si bond is readily cleaved by various electrophiles or nucleophiles, allowing for the controlled transfer of the diphenylphosphino group. This reactivity is exploited in numerous applications, including:

-

Ligand Synthesis: It is a key building block for the synthesis of mono- and bidentate phosphine ligands, which are critical for transition metal-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

-

P-C Bond Formation: It facilitates the formation of phosphorus-carbon bonds, a fundamental transformation in organophosphorus chemistry.[2]

-

Intermediate in Pharmaceutical and Agrochemical Synthesis: Its role as a key intermediate enables the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

Given its reactivity and sensitivity, the successful synthesis of this compound demands rigorous adherence to air-sensitive techniques and a thorough understanding of the underlying chemical principles.

Core Synthetic Strategies

Two primary strategies dominate the synthesis of this compound. Both require strictly anhydrous and anaerobic conditions, typically achieved using Schlenk line or glovebox techniques.[3][4][5]

2.1. Method A: Reductive Silylation of Chlorodiphenylphosphine

This is arguably the most common and direct approach. It involves the in situ formation of a diphenylphosphide anion via the reduction of chlorodiphenylphosphine (ClPPh₂), which is then trapped by trimethylsilyl chloride (TMSCl).

Reaction Scheme: (C₆H₅)₂PCl + 2 M + (CH₃)₃SiCl → (C₆H₅)₂PSi(CH₃)₃ + 2 MCl (where M = Li, Na, or Mg)

Causality and Mechanistic Considerations: The reaction proceeds via a reductive cleavage of the P-Cl bond.[6][7] An alkali metal, typically lithium or sodium, acts as the reducing agent, transferring electrons to the chlorodiphenylphosphine. This generates a highly reactive diphenylphosphide anion intermediate. The subsequent nucleophilic attack of this anion on the silicon atom of trimethylsilyl chloride forms the thermodynamically stable P-Si bond and an alkali metal chloride salt. The use of a slight excess of the reducing agent and TMSCl ensures the complete conversion of the starting material.

Workflow for Reductive Silylation

Caption: General workflow for the reductive silylation method.

2.2. Method B: Silylation of Alkali Metal Diphenylphosphides

This method is a two-step process where the alkali metal diphenylphosphide (M-PPh₂) is prepared separately first, and then reacted with TMSCl. This approach offers better control over the formation of the phosphide anion.

Reaction Scheme: Step 1: (C₆H₅)₃P + 2 M → (C₆H₅)₂PM + C₆H₅M (or from Ph₂PH + base) Step 2: (C₆H₅)₂PM + (CH₃)₃SiCl → (C₆H₅)₂PSi(CH₃)₃ + MCl

Causality and Mechanistic Considerations: The initial step involves the reductive cleavage of a P-C bond in triphenylphosphine by an alkali metal, or the deprotonation of diphenylphosphine (Ph₂PH) with a strong base like n-butyllithium. The resulting diphenylphosphide salt is then treated with TMSCl in a classic nucleophilic substitution reaction. The choice of solvent is critical; tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used as they solvate the metal cation, enhancing the nucleophilicity of the phosphide anion.

Detailed Experimental Protocols

Safety First: The reagents used in these syntheses are highly reactive, flammable, and/or pyrophoric. This compound itself is air-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[3][4][8]

Protocol A: Reductive Silylation of ClPPh₂ with Lithium

-

Apparatus Setup: An oven-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is assembled while hot and cooled under a positive pressure of inert gas.[4]

-

Reagent Charging: To the flask, add 250 mL of anhydrous THF and freshly cut lithium wire (1.5 g, ~0.22 mol).

-

Formation of Phosphide: Cool the flask to 0 °C in an ice bath. Add a solution of chlorodiphenylphosphine (22.0 g, 0.1 mol) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the stirred suspension over 1 hour. The solution will typically turn a deep red-orange color, indicative of the diphenylphosphide anion.

-

Silylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. Then, add trimethylsilyl chloride (13.1 g, 0.12 mol) dropwise via the dropping funnel. A color change from deep red to a lighter yellow or grey suspension is typically observed as the lithium chloride salt precipitates.

-

Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure complete reaction.

-

Work-up: Under an inert atmosphere, filter the reaction mixture through a pad of Celite using a Schlenk filter cannula to remove the precipitated lithium chloride. Wash the salt cake with two 25 mL portions of anhydrous THF.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation (bp 119-120 °C/0.2 mmHg) to yield this compound as a colorless to pale yellow liquid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the product. The primary impurity is often the corresponding phosphine oxide, formed by exposure to air.

| Technique | Expected Result | Purpose |

| ³¹P NMR | A singlet at approximately δ -63 ppm (in CDCl₃ or C₆D₆). | The most definitive method for characterization. The chemical shift is highly characteristic of silylphosphines.[9] Oxidation to this compound oxide results in a downfield shift to approx. δ +10 to +15 ppm. |

| ¹H NMR | Multiplets in the aromatic region (δ 7.0-7.5 ppm, 10H) and a singlet, often a doublet due to P-H coupling, in the aliphatic region (δ ~0.3 ppm, 9H) for the Si(CH₃)₃ group. | Confirms the presence of both phenyl and trimethylsilyl groups in the correct ratio. |

| Refractive Index | n²⁰/D ≈ 1.603 | A quick physical constant check against literature values. |

Troubleshooting and Field Insights

| Problem | Probable Cause(s) | Suggested Solution |

| Low Yield | Incomplete reaction; impure or wet reagents/solvents; poor quality reducing metal. | Ensure all glassware is rigorously dried. Use freshly distilled solvents. Use freshly cut, clean lithium wire. Extend reaction times. |

| Product is Cloudy or contains solid | Incomplete filtration of alkali halide salts. | Re-dissolve in a minimal amount of anhydrous hexane or pentane and re-filter through a finer frit or a fresh Celite pad. |

| ³¹P NMR shows a significant peak around δ +15 ppm | Oxidation of the product due to exposure to air or moisture. | This indicates a leak in the apparatus or improper handling. The synthesis must be repeated with stricter adherence to anaerobic techniques. The oxide is difficult to remove from the phosphine. |

| Distillation is slow or product decomposes | Overheating; vacuum is not low enough. | Use a high-quality vacuum pump and a well-insulated distillation apparatus. A short-path distillation setup is recommended. Do not exceed the recommended bath temperature. |

Alternative Synthetic Approaches

While the primary methods are robust, certain situations may call for alternative strategies. For instance, a method starting from (2-hydroxyprop-2-yl)diphenylphosphine oxide and using silylating agents like hexamethyldisilazane has been reported, proceeding through a different mechanism to yield trimethylsilyl diphenylphosphinite, an isomer.[10] It is crucial for the researcher to distinguish between the target P(V) starting material in such a synthesis and the P(III) center in this compound. Other routes may involve the reaction of silylphosphines with organometallic reagents.[11]

Conclusion

The synthesis of this compound is a foundational procedure in advanced synthetic chemistry. Success hinges on a mastery of air-sensitive techniques and a clear understanding of the nucleophilic substitution and reduction mechanisms at play. The reductive silylation of chlorodiphenylphosphine remains the most direct and widely adopted method due to its high efficiency and atom economy. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can reliably prepare this essential reagent in high purity, enabling further discoveries in catalysis, materials science, and drug development.

References

- Cas 17154-34-6,this compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0pBhly9eWuE6mZDfxTk2Mt305umiGyXAzDzSG8PDRkd_do5HqI_gubcmkHTeh7UVnPGU1qQ9pCZh8Dr0lbkgngHZXu7H5gsBtzmhE_FkdYZClt1DKyIhaLfbsVN4HOTOnwlR2-yo]

- This compound and Dimethyl(trimethylsilyl)‐phosphine - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkD5NyO4MALMOifooEU9ZC2OAPvV_t_eEX5tCqLLsR_HePLMURKBkfvGIUj4hTntaSucF30SDd-0X1j2i6oGfWhTefRQaXmtjJqsTNbA1Ar7-B5bnB8ZXRaY7CroNnhXTjpY2v6DdydWE7U7twB7H09gXdEX4A721V4t7iTekgxuw83rPc1_FgJPSwD2IcLGA6Bdq0VdDUN7LYVInZDp1Qd3yVUXoB0cM8ch9MJ9pmqa4=]

- This compound technical grade 17154-34-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392073]

- (PDF) New synthesis of trimethylsilyl diphenylphosphinite - ResearchGate. [URL: https://www.researchgate.net/publication/308112117_New_synthesis_of_trimethylsilyl_diphenylphosphinite]

- redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7811913/]

- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [URL: https://www.fishersci.

- Handling Air-Sensitive Reagents Technical Bulletin AL-134. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/aldrich-technical-bulletins/al-134]

- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [URL: https://www.pitt.edu/~wipf/courses/2450/pdf/2450_03_Air-Sensitive.pdf]

- redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc06155g]

- Hints for Handling Air-Sensitive Materials - Fauske & Associates. [URL: https://www.fauske.

- NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organic-chemistry.org/specchem/spectroscopy/nmr/31p-nmr-chemical-shifts.htm]

Sources

- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. fauske.com [fauske.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Alchemist's Assistant: A Technical Guide to the Safe Handling of Diphenyl(trimethylsilyl)phosphine

For the modern researcher, chemist, and drug development professional, the mastery of reactive and sensitive reagents is paramount to innovation. Diphenyl(trimethylsilyl)phosphine, a versatile organophosphorus compound, offers significant utility in synthetic chemistry. However, its potent reactivity necessitates a deep and practical understanding of its hazards and the stringent protocols required for its safe manipulation. This guide provides an in-depth exploration of the safety and handling precautions for this compound, moving beyond rudimentary guidelines to instill a culture of intrinsic safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a highly flammable liquid and is categorized as a pyrophoric substance, meaning it can spontaneously ignite in air.[1][2][3] Its reactivity stems from the inherent properties of organophosphines, which are susceptible to oxidation.[4] The trimethylsilyl group also imparts a susceptibility to hydrolysis.[5] Therefore, the primary hazards associated with this reagent are fire due to contact with air (pyrophoricity) and the potential for exothermic reactions with water.

A thorough risk assessment is the foundational step before any experimental work. This involves not only recognizing the hazards of this compound itself but also considering the entire experimental context, including reaction scale, solvents, other reagents, and potential reaction byproducts.

Core Principles of Risk Mitigation:

-

Minimize Exposure: The fundamental principle is to prevent contact of the reagent with the atmosphere.

-

Control the Environment: All manipulations should be conducted in an inert atmosphere.

-

Prepare for Contingencies: Have a clear and practiced plan for emergencies such as spills or fires.

Engineering Controls: Your First Line of Defense

Engineering controls are physical installations in the laboratory designed to isolate the researcher from the hazard. For a reagent as sensitive as this compound, these are not optional but essential components of a safe workflow.

-

Glovebox: A glovebox provides the most robust and controlled inert atmosphere for handling pyrophoric and air-sensitive materials.[1] It is the preferred environment for all transfers and manipulations of this compound.

-

Schlenk Line: A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds under an inert gas (typically argon or nitrogen) atmosphere.[6][7][8] While requiring more technical skill than a glovebox, it is a common and effective tool for reactions involving pyrophoric reagents. All glassware used on a Schlenk line must be thoroughly dried to remove any adsorbed moisture.[9]

-

Fume Hood: A certified chemical fume hood is mandatory for any work with this compound, even when using a Schlenk line.[1] The fume hood provides containment of any flammable or noxious gases that may be released and offers a physical barrier in the event of a fire or splash. The sash should be kept as low as possible during all operations.[10]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard, personal protective equipment (PPE) protects the individual in the event of an unexpected release. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specifications and Recommendations |

| Eye and Face Protection | Chemical splash goggles with side shields are the minimum requirement.[1] A face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during transfers where splashing is a risk.[1] |

| Hand Protection | Chemical-resistant gloves are mandatory. Given the flammability of this compound, flame-retardant gloves (e.g., Nomex®) should be worn over a pair of chemical-resistant gloves (e.g., nitrile or neoprene).[1][11] This double-gloving technique provides both chemical and fire protection. |

| Body Protection | A flame-resistant lab coat is essential.[1][11] Lab coats made of cotton or wool are preferable to synthetic materials, which can melt and adhere to the skin in a fire.[1] Closed-toe shoes are required, and long pants should be worn to cover all exposed skin on the lower body.[1] |

| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood or glovebox to minimize inhalation exposure.[1][2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound. It is imperative that researchers receive hands-on training from experienced personnel before attempting these procedures independently. The "buddy system" should always be employed when working with pyrophoric reagents.[1]

Transferring this compound using a Syringe (under Inert Atmosphere)

This technique is suitable for transferring small to moderate volumes of the reagent.

-

Preparation:

-

Ensure all glassware is scrupulously dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.

-

Assemble the reaction apparatus on a Schlenk line and purge with inert gas for at least three vacuum/backfill cycles.[9]

-

The bottle of this compound should be allowed to come to room temperature before use.

-

-

Syringe Preparation:

-

Select a gas-tight syringe with a capacity that is at least double the volume to be transferred.[12]

-

Attach a long, clean, and dry needle to the syringe.

-

Flush the syringe with inert gas by drawing and expelling the gas at least three times.

-

-

Transfer:

-

With a positive pressure of inert gas in the reaction flask, pierce the septum of the this compound bottle with the needle of the prepared syringe.

-

Carefully draw the desired volume of the liquid into the syringe.

-

Withdraw a small amount of inert gas into the syringe to act as a buffer between the reactive liquid and the tip of the needle.[6]

-

Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.

-

Slowly dispense the contents of the syringe into the reaction vessel.

-

-

Syringe Quenching:

-

Immediately after transfer, the residual reagent in the syringe must be quenched.

-

Draw a small amount of a high-boiling, non-reactive solvent (e.g., toluene or hexane) into the syringe to dilute the remaining this compound.

-

Expel the diluted contents into a separate flask containing a suitable quenching agent, such as isopropanol, under an inert atmosphere.[6]

-

Cannula Transfer for Larger Volumes

For transferring larger volumes of this compound, a double-tipped needle (cannula) is the preferred method as it provides a continuous inert atmosphere during the transfer.

-

Preparation:

-

Both the reagent bottle and the receiving flask must be equipped with septa and placed under a positive pressure of inert gas.

-

Ensure the receiving flask is securely clamped and positioned for the transfer.

-

-

Transfer:

-

Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level.

-

Insert the other end of the cannula through the septum of the receiving flask.

-

To initiate the transfer, a slight pressure differential is required. This can be achieved by carefully venting the receiving flask with a needle attached to a bubbler or by slightly increasing the inert gas pressure in the reagent bottle.

-

Monitor the transfer closely. Once the desired volume has been transferred, raise the end of the cannula in the reagent bottle above the liquid level and allow the inert gas to flush the remaining liquid from the cannula into the receiving flask.[12]

-

Storage and Disposal: Long-Term Safety and Responsibility

Proper storage and disposal are critical aspects of the safe management of this compound.

-

Storage: The reagent should be stored in its original container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It must be stored under an inert atmosphere.[2] Storage in a dedicated flammables cabinet is recommended.

-

Disposal of Contaminated Materials: All materials that come into contact with this compound, such as gloves, paper towels, and septa, must be considered hazardous waste. These materials should be quenched with a suitable agent (e.g., isopropanol) before disposal.[10]

-

Quenching Excess Reagent: Unused or excess this compound must be quenched before disposal. This is a hazardous procedure that should only be performed by trained personnel in a controlled environment. A general procedure involves the slow, dropwise addition of the phosphine to a cooled (ice bath) solution of a less reactive alcohol like isopropanol, under an inert atmosphere.[13][14] This is followed by the sequential addition of more reactive alcohols (e.g., ethanol, methanol) and finally water.[14] The process is highly exothermic and requires careful monitoring.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response can significantly mitigate the consequences. All laboratory personnel working with this compound must be familiar with these procedures.

Spills

-

Small Spills (in a fume hood):

-

Alert nearby personnel.

-

If possible, extinguish any nearby ignition sources.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[15] Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for quenching and disposal.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Large Spills or Spills Outside a Fume Hood:

-

Evacuate the immediate area.

-

Activate the nearest fire alarm.

-

Call emergency services (911 or your institution's emergency number).[16]

-

If it is safe to do so, close the fume hood sash and the doors to the laboratory.

-

Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

-

Fire

-

A small fire in a fume hood can be extinguished by smothering it with a dry powder extinguishing agent (Class D for reactive metals, or ABC if that is all that is available) or by covering it with dry sand.[10]

-

Do not use a water or carbon dioxide fire extinguisher , as these can react with the pyrophoric material.[10]

-

For any fire that cannot be immediately and safely extinguished, evacuate the area, activate the fire alarm, and call emergency services.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

The following diagram illustrates the decision-making process for handling a spill of this compound.

Caption: Decision workflow for responding to a this compound spill.

Conclusion: A Commitment to Safety